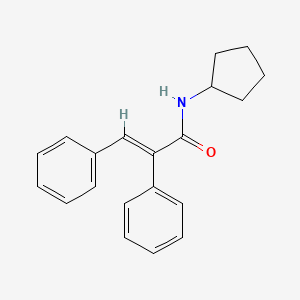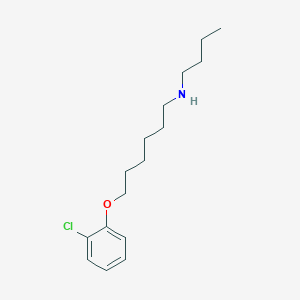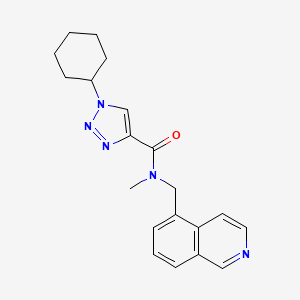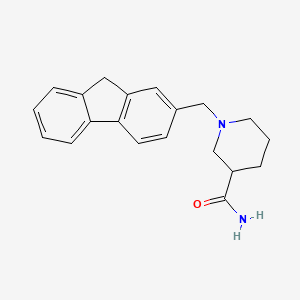![molecular formula C35H56O4 B5229656 bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5229656.png)
bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate, commonly known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and was initially developed as a potential alternative to morphine. AH-7921 has gained popularity in recent years as a recreational drug, leading to concerns about its safety and potential for abuse.
Mécanisme D'action
AH-7921 acts on the mu-opioid receptor in the brain, which is responsible for the analgesic effects of opioids. It also acts on the delta-opioid receptor, which is involved in the regulation of mood and stress. AH-7921 is a full agonist at both receptors, meaning that it produces a maximal response when it binds to them.
Biochemical and Physiological Effects
AH-7921 produces effects similar to other opioids, including pain relief, sedation, and euphoria. It also produces respiratory depression, which can be life-threatening in high doses. AH-7921 has been shown to have a longer duration of action than morphine, which may make it more suitable for chronic pain management.
Avantages Et Limitations Des Expériences En Laboratoire
AH-7921 has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptor. However, its abuse potential and potential for respiratory depression make it a less attractive option for research than other opioids.
Orientations Futures
Future research on AH-7921 should focus on its potential as a pain reliever and antidepressant, as well as its potential for abuse and overdose. Additionally, more research is needed to determine the long-term effects of AH-7921 use on the brain and body. Finally, efforts should be made to develop safer and more effective alternatives to AH-7921 for pain management.
Méthodes De Synthèse
The synthesis of AH-7921 involves a multistep process that begins with the reaction of 4-pentylcyclohexanone with 1,3-cyclohexanedione to form the bicyclic intermediate. The intermediate is then reacted with methyl chloroformate to form the ester, which is then hydrolyzed to form the carboxylic acid. The acid is then reacted with 2,6-dimethylmorpholine to form the final product, AH-7921.
Applications De Recherche Scientifique
AH-7921 has been the subject of several scientific studies, primarily focused on its potential as a pain reliever. In one study, AH-7921 was found to be effective in reducing pain in rats, with a potency similar to that of morphine. Another study found that AH-7921 was effective in reducing pain in mice with neuropathic pain. Additionally, AH-7921 has been studied for its potential as an antidepressant, with some promising results.
Propriétés
IUPAC Name |
bis(4-pentyl-1-bicyclo[2.2.2]octanyl) spiro[3.3]heptane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O4/c1-3-5-7-9-31-11-17-34(18-12-31,19-13-31)38-29(36)27-23-33(24-27)25-28(26-33)30(37)39-35-20-14-32(15-21-35,16-22-35)10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAHZKWWFJHUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)OC(=O)C3CC4(C3)CC(C4)C(=O)OC56CCC(CC5)(CC6)CCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptane-2,6-dicarboxylic acid bis-(4-pentyl-bicyclo[2.2.2]oct-1-yl) ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)

![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5229641.png)
![3,4-dimethoxy-N'-{2-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5229644.png)
![2,6-bis(4-ethylphenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5229648.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5229653.png)

![N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine](/img/structure/B5229662.png)
